Clomethiazole

GABAA receptor subunit selectivity electrophysiology

Clomethiazole (chlormethiazole) is a thiazole-derivative sedative-hypnotic and anticonvulsant that acts as a positive allosteric modulator at GABAA and glycine receptors. Unlike benzodiazepines, it does not require a γ2 subunit for its potentiating effects, instead showing greater activity on GABAA receptors containing α4 or α6 subunits.

Molecular Formula C6H8ClNS
Molecular Weight 161.65 g/mol
CAS No. 533-45-9
Cat. No. B1669219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomethiazole
CAS533-45-9
SynonymsChlormethiazole
Clomethiazole
Distraneurin
Molecular FormulaC6H8ClNS
Molecular Weight161.65 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCCl
InChIInChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3
InChIKeyPCLITLDOTJTVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clomethiazole CAS 533-45-9: GABAergic Sedative-Hypnotic for Specialized Clinical and Research Applications


Clomethiazole (chlormethiazole) is a thiazole-derivative sedative-hypnotic and anticonvulsant that acts as a positive allosteric modulator at GABAA and glycine receptors [1]. Unlike benzodiazepines, it does not require a γ2 subunit for its potentiating effects, instead showing greater activity on GABAA receptors containing α4 or α6 subunits [2]. It is a selective, mechanism-based inhibitor of cytochrome P450 2E1 (CYP2E1) [3], with a short elimination half-life of 3.6–5.0 hours and moderate plasma protein binding (~63%) [4].

Why Clomethiazole Cannot Be Substituted by Benzodiazepines or Other GABAergics in Critical Applications


Clomethiazole exhibits a pharmacodynamic and pharmacokinetic profile that is distinct from benzodiazepines and barbiturates. It potentiates GABAA receptors lacking the γ2 subunit—a property shared with pentobarbital but absent in benzodiazepines [1]. Unlike benzodiazepines, clomethiazole is a potent, selective, and mechanism-based inhibitor of CYP2E1 [2], a property that may confer unique advantages in alcohol-related liver pathology. Its low oral bioavailability (25–42%) and short half-life (3.6–5.0 hours) [3] contrast with many benzodiazepines, impacting dosing regimens and potential for accumulation. These differences render simple within-class substitution inappropriate and necessitate evidence-based selection.

Quantitative Differentiation of Clomethiazole from Key Comparators: Head-to-Head Data for Informed Procurement


Clomethiazole vs. Benzodiazepines: Distinct GABAA Receptor Subunit Pharmacology

Clomethiazole potentiates GABAA receptors independently of the γ2 subunit, unlike benzodiazepines. In human recombinant receptors, clomethiazole elicited significantly greater maximum potentiation on α1β2 receptors lacking γ2 compared to α1β2γ2 receptors [1]. This pattern mirrors that of the barbiturate pentobarbital, distinguishing clomethiazole from benzodiazepines which require a γ2 subunit for activity [2].

GABAA receptor subunit selectivity electrophysiology

Clomethiazole vs. Diazepam: Shorter Treatment Duration and Reduced Antipsychotic Use in Alcohol Withdrawal

A retrospective analysis of 152 matched patients (76 per group) demonstrated that clomethiazole-treated patients had a significantly shorter treatment duration and required less concomitant antipsychotic medication compared to those treated with diazepam [1]. While mean daily symptom reduction did not differ significantly, the overall faster withdrawal with clomethiazole may offer practical advantages in clinical settings [2].

alcohol withdrawal syndrome clinical management treatment duration

Clomethiazole vs. Placebo and Other Hypnotics: Superior Sleep Quality and Reduced Drop-Outs in Elderly Insomnia

A meta-analysis of 8 RCTs with 424 patients aged >60 years found that clomethiazole significantly increased sleep duration compared to placebo (SMD=0.61; 95% CI: 0.11–1.11) . More patients on clomethiazole reported adequate sleep quality versus other drugs (OR=1.44; 95% CI: 1.04–1.98; p=0.03) . Importantly, drop-out rates were significantly lower with clomethiazole compared to other drugs (OR=0.51; 95% CI: 0.26–0.99; p=0.05) .

insomnia elderly sleep quality tolerability

Clomethiazole as a Selective CYP2E1 Inhibitor: Differentiation from Other Inhibitors

Clomethiazole is a selective, mechanism-based inhibitor of CYP2E1. In reversible inhibition assays using human liver microsomes, CYP2A6 and CYP2E1 exhibited IC50 values of 24 μM and 42 μM, respectively, while all other CYP isoforms had IC50 >300 μM [1]. Preincubation with NADPH significantly enhanced CYP2E1 inhibition, with KI=40 μM and kinact=0.35 min⁻¹ [2]. This selectivity profile distinguishes clomethiazole from broader-spectrum CYP inhibitors like 4-methylpyrazole or diethyldithiocarbamate [3].

CYP2E1 enzyme inhibition drug metabolism hepatotoxicity

Clomethiazole vs. Barbiturates: Absence of Potentiation of Pentobarbital/Propofol Currents

Unlike pentobarbital and propofol, clomethiazole elicited only slight direct GABAA receptor activation at concentrations up to 1 mM [1]. Furthermore, clomethiazole (300 μM) did not potentiate anaesthetic-mediated currents elicited by pentobarbital or propofol at α1β2γ2 receptors [2]. This suggests clomethiazole interacts with a distinct site on the GABAA receptor complex, potentially offering a different pharmacological profile.

GABAA receptor anaesthetic binding site electrophysiology

Clomethiazole Application Scenarios: Where Its Differentiated Profile Drives Value


Inpatient Alcohol Withdrawal Management: Reducing Treatment Duration and Polypharmacy

Clomethiazole's demonstrated ability to shorten alcohol withdrawal treatment duration and reduce concomitant antipsychotic use, as shown in direct comparison with diazepam [1], makes it a strategic choice for inpatient detoxification units aiming to improve patient throughput and minimize polypharmacy. Its GABAA receptor modulation profile, distinct from benzodiazepines, may also provide effective symptom control in patients with severe withdrawal [2].

Hypnotic Therapy in Geriatric Insomnia: Balancing Efficacy with Tolerability

In elderly populations, clomethiazole offers a favorable benefit-risk ratio for insomnia. Meta-analyses show significant improvements in sleep duration and quality versus placebo, with lower drop-out rates compared to other hypnotics . Its short half-life (3.6–5.0 hours) [3] and reduced hangover potential support its use in older adults who are sensitive to residual sedation.

Research Tool for CYP2E1-Mediated Metabolism and Hepatotoxicity

Clomethiazole's selective, mechanism-based inhibition of CYP2E1 (IC50 42 μM reversible; KI 40 μM, kinact 0.35 min⁻¹ preincubated) [4] positions it as a superior chemical probe for dissecting CYP2E1's role in drug metabolism, alcohol-induced liver injury, and xenobiotic bioactivation. It offers advantages over less selective inhibitors like 4-methylpyrazole [5].

Neuropharmacology Research on GABAA Receptor Subunit Function

Clomethiazole's unique ability to potentiate GABAA receptors lacking γ2 subunits (e.g., α1β2) [6] and its distinct interaction site (does not potentiate pentobarbital/propofol) [7] make it a valuable tool for investigating the physiological roles of γ2-containing versus γ2-lacking receptor populations in the CNS, and for understanding the structural determinants of anaesthetic binding.

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